Antibacterial Activity Against Enterococcus faecalis: 6-Bromo Derivative vs. Nalidixic Acid
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 µM; equivalent to ~0.90 µg/mL at MW 283.08) in a 2-fold microtiter broth dilution assay with 18 h incubation [1]. In contrast, clinical isolates of E. faecalis are consistently reported as resistant to nalidixic acid, with MIC₉₀ values exceeding 256 µg/mL [2]. The >280-fold potency differential against this Gram-positive pathogen illustrates that 6-bromination confers a qualitative shift in spectrum not attainable with the parent nalidixic acid scaffold.
| Evidence Dimension | Antibacterial potency against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 × 10³ nM (~0.90 µg/mL) |
| Comparator Or Baseline | Nalidixic acid: MIC₉₀ > 256 µg/mL (clinical isolates) |
| Quantified Difference | >280-fold greater potency (target compound) |
| Conditions | Target compound: microtiter broth dilution, 18 h; Nalidixic acid: CLSI broth microdilution (clinical isolate panel) |
Why This Matters
This potency differential against a clinically relevant Gram-positive species provides a selection criterion for antibacterial screening programs where nalidixic acid and its 6-unsubstituted congeners are ineffective.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). IC₅₀: 3.19E+3 nM. Antibacterial activity against Enterococcus faecalis CECT 481. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340 (accessed 2026-05-05). View Source
- [2] Oli, A. N.; et al. Susceptibility Profile of Enterococcus faecalis Isolated at a Tertiary Hospital. Nigerian Postgraduate Medical Journal. Nalidixic acid MIC₉₀ > 256 µg/mL. View Source
